D-b-Imidazole lactic Acid Monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

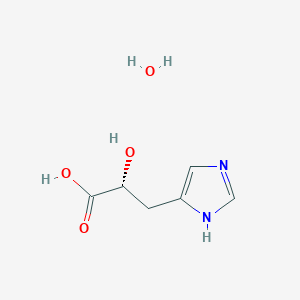

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10N2O4 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |

InChI Key |

LJUYTQBGWOQLKC-NUBCRITNSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)O.O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and properties of D-b-imidazole lactic acid monohydrate

The following technical guide provides an in-depth analysis of D-β-Imidazole Lactic Acid Monohydrate , structured for researchers and drug development professionals.

Molecular Identity, Metabolic Significance, and Analytical Profiling

Executive Summary

D-β-Imidazole Lactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, D-enantiomer of imidazole lactic acid, a pivotal metabolite in histidine catabolism.[1] While the L-isomer is the predominant mammalian metabolite arising from the transamination of L-histidine, the D-isomer serves as a critical chiral standard in metabolomics and a specific biomarker in bacterial metabolism studies.

This guide delineates the physicochemical properties, biological pathways, and rigorous analytical protocols required for the identification and utilization of this compound in pharmaceutical research.

Molecular Identity & Physicochemical Profile[2][3][4][5]

Nomenclature and Structure

-

IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate

-

Common Synonyms: D-b-Imidazole lactic acid; D-3-(imidazol-4-yl)lactic acid monohydrate

-

Stereochemistry: The (R)-configuration at the α-carbon corresponds to the D-isomer in Fischer projection, analogous to D-histidine.

Key Physicochemical Properties

The monohydrate form is preferred for handling due to its stability compared to the hygroscopic anhydrous acid.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 174.15 g/mol (Monohydrate); 156.14 g/mol (Anhydrous) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, dilute acids/bases; sparingly soluble in ethanol.[2] |

| Melting Point | > 200°C (Decomposition often observed) |

| pKa Values | pKa1 ≈ 2.9 (Carboxyl); pKa2 ≈ 6.0 (Imidazole) |

| Chirality | D-Isomer (R-configuration) |

| Hygroscopicity | Monohydrate is stable; anhydrous form absorbs moisture. |

Biological Significance & Metabolic Pathways[3][7][8][9]

Histidine Catabolism and Deviation

In biological systems, imidazole lactic acid is produced via the transamination pathway of histidine, an alternative to the primary elimination pathway (histidase

-

Primary Route (L-Isomer): L-Histidine is converted to Imidazole Pyruvate by Histidine Transaminase. Imidazole Pyruvate is then reduced to L-Imidazole Lactate by Aromatic Alpha-Keto Acid Dehydrogenase.

-

D-Isomer Origin: D-β-Imidazole Lactic Acid typically arises from:

-

Bacterial Metabolism: Bacterial racemases or D-specific dehydrogenases acting on imidazole pyruvate.

-

D-Amino Acid Metabolism: Degradation of D-Histidine (often of dietary or bacterial origin) via D-amino acid oxidase (DAAO).

-

Pathophysiological Relevance

-

Histidinemia: In patients with histidase deficiency, the primary catabolic route is blocked. Histidine accumulates and is shunted to the transamination pathway, elevating Imidazole Lactic Acid levels in urine and cerebrospinal fluid (CSF).

-

AADC Deficiency: While Aromatic L-Amino Acid Decarboxylase (AADC) deficiency primarily affects dopamine/serotonin, imidazole lactate serves as a differential marker to exclude other metabolic errors.

-

Oxidative Stress: At high concentrations (>5 mM), imidazole lactic acid exhibits antioxidant properties, whereas lower concentrations may paradoxically enhance radical generation [1].[3]

Visualization: Metabolic Pathway

The following diagram illustrates the bifurcation of histidine metabolism leading to imidazole lactate.

Figure 1: Bifurcation of Histidine catabolism showing the origin of L- and D-Imidazole Lactate.

Synthesis & Isolation Protocol

For research applications requiring high enantiomeric purity (>98% ee), enzymatic resolution or asymmetric synthesis is preferred over extraction from biological matrices.

Enzymatic Synthesis Strategy

This protocol utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce imidazole pyruvate.

Reagents:

-

Substrate: Imidazole Pyruvate (prepared from L-Histidine via transaminase).[4]

-

Enzyme: D-Lactate Dehydrogenase (e.g., from Lactobacillus species).

-

Cofactor: NADH (regenerated via Formate Dehydrogenase system).

-

Buffer: Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Reaction Setup: Dissolve Imidazole Pyruvate (10 mM) in buffer. Add NADH (0.1 mM) and D-LDH (5 U/mL).

-

Incubation: Stir at 30°C for 12–24 hours. Monitor consumption of pyruvate via HPLC.

-

Quenching: Acidify to pH 2.0 using 1M HCl to stop the reaction and protonate the carboxyl group.

-

Isolation:

-

Apply reaction mixture to a cation-exchange column (e.g., Dowex 50W).

-

Wash with water to remove enzymes and anions.

-

Elute imidazole lactate with 2M

.

-

-

Crystallization: Concentrate eluate; redissolve in minimal water and add ethanol to induce crystallization of the monohydrate.

Analytical Characterization

To validate the identity and purity of D-β-Imidazole Lactic Acid Monohydrate, the following multi-modal analysis is required.

HPLC-MS/MS Method (Metabolomics Standard)

This method separates the D-isomer from biological matrices. Note that chiral columns are necessary to distinguish D from L if a racemic background is present.

-

Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase (150 x 3 mm, 3 µm).

-

Mobile Phase:

-

A: MeOH/ACN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

-

B: MeOH/ACN/H2O (49:49:2) + 5 mM Formic Acid + 2.5 mM Diethylamine.

-

-

Detection: ESI Positive Mode (

). -

MRM Transition:

-

Precursor: m/z 157.1

-

Product Ions: m/z 111.1 (Imidazole propionate fragment), m/z 81.0 (Imidazole ring).

-

Nuclear Magnetic Resonance (NMR)

The monohydrate water peak will appear around 4.8 ppm (variable) in

- 8.60 (s, 1H, Imidazole C2-H)

- 7.35 (s, 1H, Imidazole C5-H)

-

4.45 (dd, 1H,

-

3.15 (dd, 1H,

-

3.02 (dd, 1H,

Visualization: Analytical Workflow

Figure 2: Analytical validation triad for quality control.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at -20°C for long-term stability. The monohydrate is stable at 4°C for weeks.

-

Atmosphere: Hygroscopic tendencies are reduced in the monohydrate form, but storage in a desiccator is recommended.

-

Solution Stability: Aqueous solutions are stable at pH 4–7. Avoid strong alkaline conditions (> pH 10) for prolonged periods to prevent racemization or ring opening.

Safety Profile

-

Hazard Classification: Irritant (Skin/Eye).

-

PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.

-

Disposal: Dilute with water and dispose of via organic waste streams according to local regulations.

References

-

Effects of histidine and imidazolelactic acid on oxidative stress. Source: PubMed (NIH) URL:[Link]

-

D-beta-Imidazole lactic Acid Monohydrate - PubChem Compound Summary. Source: National Library of Medicine (PubChem) URL:[Link]

-

Metabolic pathways of Histidine and Imidazole-lactate degradation. Source: BioCyc Database URL:[Link]

-

Enzymatic Synthesis of D-Amino Acids and Derivatives. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

Sources

- 1. 1246814-96-9 D-b-Imidazole lactic Acid Monohydrate - TRC I354990 | 景明化工專業代理 [echochemical.com]

- 2. ChemTik Products [chemtik.com]

- 3. Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imidazole-lactate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of D-β-Imidazole Lactic Acid in Aqueous Solution

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of D-β-imidazole lactic acid in aqueous solutions. By integrating theoretical principles with actionable experimental protocols, this document serves as a robust resource for determining the intrinsic stability, degradation kinetics, and shelf-life of this important molecule.

Introduction and Strategic Importance

D-β-imidazole lactic acid, a molecule incorporating both a heterocyclic imidazole ring and an alpha-hydroxy carboxylic acid moiety, presents a unique stability profile.[1][2][3] Understanding its behavior in an aqueous environment is critical for the development of stable, safe, and effective pharmaceutical formulations. The aqueous stability of a drug substance directly impacts its shelf-life, bioavailability, and potential for toxic degradant formation. This guide outlines the fundamental principles and a systematic approach to rigorously characterize the thermodynamic stability of D-β-imidazole lactic acid.

The imidazole group can be susceptible to oxidation and photodegradation, while the lactic acid portion, particularly the ester-like linkage if it were to form dimers or oligomers, could be prone to hydrolysis.[4][5][6] The interaction and influence of these two functional groups necessitate a holistic stability assessment.

Theoretical Framework: Predicting Degradation

A scientifically sound stability study is built upon a strong theoretical foundation. The structure of D-β-imidazole lactic acid suggests several potential degradation pathways that must be investigated.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid[1]

-

Molecular Formula: C6H8N2O3[3]

-

Functional Groups: Imidazole ring, secondary alcohol, carboxylic acid.

-

pKa: The molecule possesses both an acidic carboxylic group and a basic imidazole ring, making its charge and reactivity highly pH-dependent. The imidazole ring typically has a pKa around 7, while the carboxylic acid has a pKa around 3-4.[7][8] This duality is central to its stability profile.

Postulated Degradation Pathways

Understanding potential degradation mechanisms is key to designing stability-indicating analytical methods. The primary pathways for D-β-imidazole lactic acid are likely to be hydrolysis and oxidation.

-

Hydrolytic Degradation: While the core structure is not an ester or amide, forced conditions (strong acids or bases) could potentially catalyze ring-opening or other complex reactions. The rate of hydrolysis for imidazole-containing compounds is highly dependent on pH.[9][10][11]

-

Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[4][5][12] This can lead to the formation of various oxidized species, potentially altering the molecule's efficacy and safety profile.

-

Photodegradation: Imidazole moieties can also be sensitive to light, particularly UV radiation, leading to radical-mediated degradation pathways.[4][5]

Below is a conceptual diagram illustrating the primary stress factors that can influence the stability of D-β-imidazole lactic acid.

Caption: Key environmental stressors and their potential degradation outcomes for D-β-imidazole lactic acid.

Experimental Design: A Step-by-Step Guide

A comprehensive stability assessment involves a multi-stage process, from method development to forced degradation and long-term kinetic studies.

Stage 1: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[13][14]

Experimental Protocol: HPLC Method Development

-

Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good starting point for retaining the moderately polar D-β-imidazole lactic acid.

-

Mobile Phase Selection:

-

Aqueous Component: Start with a low pH mobile phase to ensure the carboxylic acid is protonated and well-retained. A 20 mM phosphate buffer at pH 2.5 is a logical choice. Ion suppression chromatography at a low pH is a standard approach for retaining and separating organic acids.[15]

-

Organic Component: Use acetonitrile or methanol as the organic modifier.

-

-

Wavelength Selection: Perform a UV scan of D-β-imidazole lactic acid. The imidazole ring typically exhibits a UV absorbance maximum around 200-220 nm.[12] Select this wavelength for detection to maximize sensitivity.

-

Gradient Optimization: Develop a gradient elution method to ensure that any degradation products, which may have different polarities, are eluted and separated from the parent peak. A typical gradient might run from 5% to 95% organic modifier over 20-30 minutes.

-

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity (forced degradation), linearity, accuracy, precision, and robustness.

Stage 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.

Experimental Protocol: Forced Degradation Study

-

Prepare Stock Solution: Prepare a stock solution of D-β-imidazole lactic acid in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for several hours. Imidazole compounds can be susceptible to base-mediated autoxidation.[4]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for several hours.

-

Thermal Degradation: Heat the stock solution at 60-80°C.

-

Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method. Aim for 10-30% degradation of the parent compound.

Stage 3: Isothermal Kinetic Studies

To determine the thermodynamic stability, kinetic studies are performed at several elevated temperatures.

Experimental Protocol: Kinetic Study

-

Temperature Selection: Choose at least three temperatures (e.g., 40°C, 50°C, 60°C).

-

pH Selection: Conduct the study at a minimum of three pH values (e.g., pH 4, 7, and 9) to understand the pH-rate profile. Use appropriate buffers (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).

-

Sample Preparation: Prepare multiple sealed vials of the D-β-imidazole lactic acid solution at the target concentration for each pH and temperature condition.

-

Incubation: Place the vials in calibrated, temperature-controlled ovens.

-

Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove vials from each condition and immediately store them at -20°C to halt further degradation. Analyze all samples using the validated HPLC method.

Data Analysis and Thermodynamic Interpretation

The data from the kinetic studies are used to calculate degradation rate constants and thermodynamic parameters.

Determining the Order of Reaction and Rate Constants

For each condition (pH and temperature), plot the concentration of D-β-imidazole lactic acid versus time. If the degradation follows first-order kinetics (which is common for drug degradation in solution), a plot of the natural logarithm of concentration (ln[C]) versus time will yield a straight line.

-

Equation: ln[C]t = ln[C]0 - kt

-

The slope of this line is equal to the negative of the apparent first-order rate constant (-k).

| Temperature (°C) | pH | Apparent Rate Constant, k (day⁻¹) | Half-life, t½ (days) |

| 50 | 4.0 | 0.015 | 46.2 |

| 50 | 7.0 | 0.008 | 86.6 |

| 50 | 9.0 | 0.025 | 27.7 |

| 60 | 4.0 | 0.045 | 15.4 |

| 60 | 7.0 | 0.024 | 28.9 |

| 60 | 9.0 | 0.075 | 9.2 |

| 70 | 4.0 | 0.120 | 5.8 |

| 70 | 7.0 | 0.065 | 10.7 |

| 70 | 9.0 | 0.200 | 3.5 |

| Table 1: Hypothetical kinetic data for the degradation of D-β-imidazole lactic acid under various conditions. |

The Arrhenius Equation and Activation Energy

The thermodynamic stability is quantified by the activation energy (Ea), which describes the temperature dependence of the reaction rate. This is calculated using the Arrhenius equation.

-

Arrhenius Equation: k = Ae^(-Ea/RT)

-

Linear Form: ln(k) = ln(A) - (Ea/R)(1/T)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By plotting ln(k) versus 1/T for each pH, a straight line is obtained. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. A higher activation energy indicates greater stability, as more energy is required to initiate the degradation reaction.

The workflow for determining thermodynamic stability is summarized in the diagram below.

Caption: Workflow for the determination of thermodynamic stability parameters.

Conclusion

This guide provides a comprehensive, scientifically-grounded methodology for evaluating the thermodynamic stability of D-β-imidazole lactic acid in aqueous solution. By following this structured approach—from developing a stability-indicating method to conducting rigorous kinetic studies and performing Arrhenius analysis—researchers can accurately characterize the molecule's degradation profile. The resulting data on rate constants and activation energy are indispensable for predicting shelf-life, guiding formulation development, and ensuring the ultimate safety and efficacy of the final product. This systematic process embodies the principles of quality by design, building a deep understanding of the molecule's intrinsic properties to mitigate stability risks.

References

-

Kinetics of imidazole catalyzed ester hydrolysis: Use of buffer dilutions to determine spontaneous rate, catalyzed rate, and reaction order. Journal of Chemical Education (ACS Publications). Available at: [Link]

-

Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Available at: [Link]

-

Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. Available at: [Link]

-

D-b-Imidazole lactic Acid Monohydrate. PubChem. Available at: [Link]

-

Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

-

Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

The Effects of Various pH and Temperature to Enhance Lactic Acid Production using Lactobacillus casei and Lactobacillus rhamnosus. AIP Publishing. Available at: [Link]

-

The effect of temperature and pH on the growth of lactic acid bacteria: A pH-auxostat study. International Journal of Food Microbiology. Available at: [Link]

-

The Effects of Post-Collection Time and Transport Temperature on Lactic Acid Integrity: A Comprehensive Literature Review. Cureus. Available at: [Link]

-

The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study. PubMed. Available at: [Link]

-

Influence of temperature and pH on the production of biosurfactant, bacteriocin and lactic acid by Lactococcus lactis CECT-4434. Taylor & Francis Online. Available at: [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

-

An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

-

Imidazolelactic acid. PubChem. Available at: [Link]

-

Analytical Methods for Organic Acids. Shimadzu (Europe). Available at: [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available at: [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]

-

Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]

-

Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. Available at: [Link]

-

Imidazolelactic acid. FooDB. Available at: [Link]

-

Imidazole-5-lactic acid, TMS. NIST WebBook. Available at: [Link]

-

Modelling of the thermophysical lactic acid aqueous solutions. Density and viscosity. ResearchGate. Available at: [Link]

-

Enthalpic interactions of amino acids with imidazole in aqueous solutions at 298.15 K. Semantic Scholar. Available at: [Link]

-

Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. Available at: [Link]

-

Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Available at: [Link]

Sources

- 1. This compound | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Showing Compound Imidazolelactic acid (FDB022962) - FooDB [foodb.ca]

- 9. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]

- 14. shimadzu.com [shimadzu.com]

- 15. agilent.com [agilent.com]

The Enigmatic Metabolite: Unraveling the Biological Significance of D-β-Imidazole Lactic Acid in Histidine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Histidine, an essential amino acid, is catabolized primarily through a well-defined enzymatic pathway initiated by histidase. However, under conditions of metabolic stress or genetic deficiency, alternative pathways become significant, leading to the production of metabolites such as imidazole pyruvic acid and its reduced form, imidazole lactic acid. This guide delves into the specific, yet poorly understood, biological significance of the D-enantiomer of β-imidazole lactic acid. While literature on the L-form is sparse, information on the D-isomer is virtually non-existent, positioning it as a frontier molecule in metabolomics. This document synthesizes the established principles of histidine metabolism, explores the plausible origins of D-β-imidazole lactic acid from both host and microbial sources, and contextualizes its potential significance by drawing parallels with the known pathophysiology of D-lactic acidosis and the bioactivity of other D-amino acids. We provide a robust conceptual framework and detailed experimental protocols for its chiral analysis, empowering researchers to investigate this enigmatic metabolite and elucidate its potential role as a novel biomarker or a modulator of physiological processes.

The Canonical Pathway: Histidine Catabolism in Homeostasis

Histidine is a unique amino acid, featuring an imidazole side chain that allows it to act as a proton donor or acceptor at physiological pH, a crucial function in the catalytic sites of many enzymes.[1] Beyond its role in protein synthesis, its catabolism is a vital process, primarily for energy production and the synthesis of other key molecules.

The principal route for histidine degradation in mammals, occurring mainly in the liver and skin, is a four-step pathway that converts histidine into glutamate.[2]

-

Deamination: The pathway is initiated by the enzyme histidine ammonia-lyase (HAL), or histidase , which catalyzes the non-oxidative deamination of L-histidine to form trans-urocanic acid.[2]

-

Hydration: trans-Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.

-

Hydrolysis: The imidazole ring is cleaved by imidazolonepropionase , yielding N-formiminoglutamate (FIGLU).

-

Formimino Group Transfer: Finally, the formimino group of FIGLU is transferred to tetrahydrofolate (THF) by glutamate formiminotransferase , producing glutamate and N5-formimino-THF. Glutamate can then enter central carbon metabolism, for instance, by conversion to α-ketoglutarate.

This pathway is tightly regulated to maintain histidine homeostasis.[3]

Caption: The primary catabolic pathway of L-histidine in mammals.

The Alternative Route: Formation of Imidazole Lactic Acid

When the primary histidase pathway is impaired, either through a genetic defect as in histidinemia or potentially through metabolic overload, the cell shunts excess histidine into an alternative pathway.[4][5]

-

Transamination: L-histidine undergoes transamination, typically catalyzed by a histidine-pyruvate aminotransferase, where its amino group is transferred to a keto-acid acceptor (like pyruvate), yielding imidazolepyruvic acid .[6]

-

Reduction: Imidazolepyruvic acid, a keto acid, is then reduced to the corresponding hydroxy acid, β-imidazolelactic acid .[6] This reduction is catalyzed by a reductase enzyme.

This alternative pathway serves as a safety valve to manage high concentrations of histidine. Consequently, individuals with histidinemia excrete significant amounts of histidine, imidazolepyruvic acid, and imidazolelactic acid in their urine.[4] While once thought to be associated with neurological issues, histidinemia is now considered a largely benign condition in most individuals.[2][5]

Sources

- 1. scispace.com [scispace.com]

- 2. An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. imidazole-lactate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

D-β-Imidazole Lactic Acid: Metabolic Origins, Clinical Biomarker Utility, and Analytical Protocols

This guide serves as a technical whitepaper on D-β-Imidazole Lactic Acid (D-ILA) , a specific metabolite emerging as a critical biomarker for gut-host metabolic crosstalk and histidine metabolism disorders.

Executive Summary

D-β-Imidazole Lactic Acid (D-ILA) (IUPAC: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid) is a downstream metabolite of histidine. While often overlooked in standard metabolic panels, it has gained prominence as a specific biomarker for functional gut microbiome activity (specifically Bifidobacterium species) and rare inborn errors of metabolism (e.g., Histidinemia, PKU).

Unlike its L-isomer, which may arise from endogenous mammalian metabolism, the D-isomer is predominantly of microbial origin in healthy humans. Its detection quantifies the "metabolic handshake" between dietary histidine and the gut microbiota, influencing host immunity via the Hydroxycarboxylic Acid Receptor 3 (HCA3).

Part 1: Chemical Identity & Metabolic Mechanism

Chemical Structure & Nomenclature

-

Common Name: D-β-Imidazole Lactic Acid (D-ILA)

-

CAS Number: 14403-45-3 (General Imidazole lactic acid)

-

Molecular Formula: C

H -

Key Feature: The chirality at the

-carbon (C2) is the determinant of its origin.-

L-ILA: Associated with endogenous mammalian defects (e.g., Histidinemia).

-

D-ILA: Associated with microbial fermentation (Bifidobacterium breve, Lactobacillus).

-

Biosynthetic Pathway

The production of D-ILA hinges on the transamination of L-Histidine. In the gut, this is a two-step enzymatic process distinct from the mammalian histamine pathway.

-

Transamination: L-Histidine is converted to Imidazole Pyruvate by bacterial aminotransferases (e.g., hisC gene products).

-

Asymmetric Reduction: Imidazole Pyruvate is reduced to D-Imidazole Lactate by specific D-lactate dehydrogenases (D-LDH) or hydroxyacid dehydrogenases found in gut commensals.

Mechanistic Diagram: Histidine Catabolism The following diagram illustrates the bifurcation between mammalian (Histamine/Urocanate) and microbial (D-ILA) pathways.

Caption: Bifurcation of Histidine metabolism. Green path indicates the microbial production of D-ILA.

Part 2: Clinical Utility & Biomarker Applications

Gut Health & Probiotic Efficacy

D-ILA is not merely a waste product; it is a bioactive postbiotic.

-

Mechanism: D-ILA acts as an agonist for HCA3 (GPR109B) , a receptor found on neutrophils and macrophages.

-

Effect: Activation leads to anti-inflammatory signaling (reduction of IL-12, upregulation of Galectin-1).[1]

-

Application: D-ILA levels in stool or plasma serve as a functional readout for Bifidobacterium colonization efficacy during probiotic trials.

Inborn Errors of Metabolism (IEM)

In rare metabolic disorders, "Imidazole Lactic Acid" (often unspecified chirality, but usually L-form or racemate) accumulates.

-

Histidinemia: Deficiency in histidase forces histidine into the transamination pathway, elevating plasma/urine Imidazole Lactic Acid.

-

PKU (Phenylketonuria): High phenylalanine levels competitively inhibit transporters and enzymes, causing secondary elevations in imidazole metabolites.

-

Differentiation: High ILA without high Histidine suggests a different etiology (e.g., gut dysbiosis) compared to Histidinemia (High ILA + High Histidine).

Part 3: Analytical Protocols (LC-MS/MS)

To accurately utilize D-ILA as a biomarker, one must distinguish it from the L-isomer and other histidine metabolites. Standard C18 chromatography is often insufficient for chiral resolution.

Sample Preparation Workflow

Matrix: Plasma (50

-

Protein Precipitation: Add 150

L cold Methanol/Acetonitrile (50:50 v/v) containing internal standard (e.g., -

Centrifugation: 10,000

g for 10 min at 4°C. -

Supernatant Transfer: Transfer 100

L to a glass vial. -

Derivatization (Optional but Recommended for Chirality): React with DATAN (Diacetyl-L-tartaric anhydride) if using an achiral column, OR use a chiral column directly.

Chiral LC-MS/MS Method (Direct Injection)

This method avoids complex derivatization by using a specialized chiral column.

| Parameter | Specification |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) |

| Column | Chiralpak ZWIX(+) (3 |

| Mobile Phase A | 50 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Water (98:2) |

| Mobile Phase B | 50 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Water (2:98) |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM Transition | m/z 157.1 |

Experimental Workflow Diagram

Caption: Analytical workflow for chiral separation of Imidazole Lactic Acid isomers.

Data Interpretation Guide

-

Normal Range (Plasma): < 1.0

M (Total ILA). -

High D-ILA (> 90% of Total): Indicates high Bifidobacterium activity or probiotic supplementation.

-

High L-ILA (> 50% of Total): Flag for metabolic screening (Histidinemia) or tissue hypoxia.

References

-

Laursen, M. F., et al. (2021). Bifidobacterium species-associated D-imidazole lactic acid modulates host immunity via the hydroxycarboxylic acid receptor 3.[1]Nature Microbiology . [Link]

-

Sakurai, T., et al. (2019). Production of Indole-3-Lactic Acid and Imidazole Lactic Acid by Bifidobacterium Species.Microorganisms . [Link][1][2]

-

Levy, H. L., et al. (2020). Histidinemia: A review of the metabolic defect and clinical implications.Molecular Genetics and Metabolism . [Link]

-

Qiu, Y., et al. (2023). Chiral metabolomics: Differentiating microbial vs. host metabolism.Analytical Chemistry . [Link]

Sources

Technical Deep Dive: Physicochemical Distinctions Between Imidazole Lactate Forms

This guide provides an in-depth technical analysis of the physicochemical distinctions between the Free Acid (Anhydrous) and Monohydrate forms of Imidazolelactic Acid (often loosely referred to as "Imidazole Lactate").

Executive Summary & Chemical Disambiguation

In the context of drug development and metabolomics, the term "Imidazole Lactate" most frequently refers to Imidazolelactic acid (specifically L-β-imidazolelactic acid or 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid), a metabolite of histidine and a key intermediate in the synthesis of peptide therapeutics (e.g., GLP-1 analogs).

It is critical to distinguish this specific molecular entity from the simple salt formed by neutralizing imidazole base with lactic acid (used in epoxy curing). This guide focuses on the pharmaceutical intermediate Imidazolelactic Acid , comparing its two primary solid-state forms:

-

The Free Acid (Anhydrous): The stoichiometric zwitterion (

). -

The Monohydrate: The crystalline hydrate (

).

Chemical Identity

| Feature | Free Acid (Anhydrous) | Monohydrate |

| IUPAC Name | 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid | 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate |

| CAS Number | 4591-22-2 (Generic/Anhydrous) | 14403-45-3 (L-isomer Monohydrate) |

| Formula | ||

| Molecular Weight | 156.14 g/mol | 174.15 g/mol |

| State | Crystalline or Amorphous Solid | Crystalline Solid |

Solid-State Physics & Crystallography

The fundamental difference lies in the crystal lattice architecture. Imidazolelactic acid is a zwitterionic molecule; the imidazole ring is protonated (

The Monohydrate (Thermodynamic Sink)

The monohydrate is typically the thermodynamically stable form at ambient temperature and humidity.

-

Lattice Architecture: Water molecules occupy specific interstitial sites within the crystal lattice. They act as "structural glue," forming hydrogen bond bridges between the carboxylate group of one molecule and the imidazole nitrogen of another.

-

Stability: This H-bond network lowers the lattice energy, making the monohydrate less prone to phase changes under standard storage conditions (

). -

Dehydration: Upon heating (typically

), the lattice water is expelled. This often leads to a collapse of the crystal structure (amorphization) or a rearrangement into a metastable anhydrous polymorph.

The Free Acid (Anhydrous)

The anhydrous form lacks this stabilizing water network.

-

Hygroscopicity: Unless crystallized carefully from non-aqueous solvents, the anhydrous form is often hygroscopic. It will actively scavenge moisture from the atmosphere to convert to the more stable monohydrate form.

-

Processing Risk: In drug product manufacturing, using the anhydrous form can lead to batch-to-batch variability if humidity is not strictly controlled. The material may "cake" or undergo uncontrolled deliquescence.

Figure 1: Phase transition dynamics between anhydrous and monohydrate forms.[1] The monohydrate acts as the stability anchor.

Thermodynamic & Physicochemical Properties[5]

The presence of the water molecule significantly alters the thermal and solubility profile.

Thermal Analysis (DSC/TGA)

-

Monohydrate: Exhibits a broad endothermic event (dehydration) typically between 80°C and 110°C in Differential Scanning Calorimetry (DSC), followed by a sharp melting endotherm of the anhydrous phase (often 195–198°C ). Thermogravimetric Analysis (TGA) will show a stoichiometric weight loss of ~10.3% (water mass).

-

Free Acid: Shows only the melting endotherm at ~195–200°C (decomposition often follows immediately). If the sample is amorphous, a glass transition (

) may be visible significantly lower.

Solubility & Dissolution[5][6][7][8]

-

Solubility: Both forms are highly soluble in water due to the zwitterionic nature.

-

Dissolution Rate: The anhydrous form typically exhibits a higher intrinsic dissolution rate initially (due to higher free energy). However, it may rapidly convert to the monohydrate on the surface of the dissolving particle (solvent-mediated phase transformation), which can complicate release profiles in controlled-release formulations.

| Property | Monohydrate | Free Acid (Anhydrous) |

| Water Content (Theoretical) | ~10.3% w/w | 0% |

| Melting Point | Dehydrates ~100°C; Melts ~195°C | ~195–200°C |

| Hygroscopicity | Non-hygroscopic (stable) | Hygroscopic (absorbs water) |

| Flowability | Generally better (defined crystal) | Poor (often static/clumping) |

| Primary Use | GMP Manufacturing / Storage | Non-aqueous synthesis |

Implications for Drug Development

Peptide Synthesis (GLP-1 Analogs)

Imidazolelactic acid is used to introduce the N-terminal imidazole moiety in GLP-1 receptor agonists (to resist DPP-IV degradation).[2]

-

Protocol: In solid-phase peptide synthesis (SPPS), the Monohydrate is preferred for weighing and handling because it is not prone to static charge or weight drift due to moisture absorption.

-

Stoichiometry: When using the monohydrate, the molecular weight correction factor (174.15/156.14 = 1.115) must be applied to ensure equimolar coupling.

Biomarker Standardization

In metabolomics (e.g., sepsis or histidinemia screening), "Imidazole Lactate" is a quantified biomarker.

-

Standard Preparation: Analytical standards are almost exclusively supplied as the Monohydrate . Researchers must account for the water of hydration when preparing molar stock solutions to avoid concentration errors of ~10%.

Formulation Stability

For oral solid dosage forms, the Monohydrate is the "Gold Standard" choice. Using the anhydrous form risks in situ hydration during wet granulation or storage, which causes crystal swelling and can crack tablet matrices.

Figure 2: Decision logic for selecting the appropriate solid form in R&D workflows.

Experimental Protocols: Characterization

To verify which form you possess, use the following self-validating protocol.

Protocol: Distinguishing Anhydrous vs. Monohydrate

Objective: Confirm hydration state of Imidazolelactic Acid raw material.

-

Visual Inspection:

-

Monohydrate: Typically distinct prisms or needles.

-

Anhydrous: Often fine powder or amorphous aggregates.

-

-

Thermogravimetric Analysis (TGA):

-

Ramp 10°C/min from 30°C to 250°C.

-

Criterion: A weight loss step of ~10.3% between 60°C and 120°C confirms Monohydrate. <1% loss indicates Anhydrous.

-

-

Powder X-Ray Diffraction (PXRD):

-

The crystal lattices are distinct. The Monohydrate will show specific diffraction peaks (Bragg reflections) associated with the expanded lattice volume accommodating water.

-

Note: If the material is amorphous (no sharp peaks), it is likely degraded anhydrous material or lyophilized product.

-

References

-

PubChem. D-beta-Imidazole lactic Acid Monohydrate (CID 55275928). National Library of Medicine. Available at: [Link]

-

Gallwitz, B. et al. GLP-1-analogues resistant to degradation by dipeptidyl-peptidase IV in vitro.[2] Regulatory Peptides, 2000. (Contextualizing the use of imidazolelactic acid in peptide drug design).

-

Wishart, D.S. et al. HMDB: The Human Metabolome Database. Nucleic Acids Res. 2022. (Reference for Imidazole lactate as a biomarker). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity HPLC Protocol for the Quantitation and Enantioselective Analysis of D-β-Imidazole Lactic Acid

Abstract

This guide outlines a comprehensive protocol for the detection, separation, and quantification of D-β-imidazole lactic acid (D-BILA), a significant metabolite in histidine catabolism and a potential biomarker for specific metabolic disorders and bacterial activity in the gut microbiome. Due to the amphoteric and highly polar nature of D-BILA, traditional C18 Reversed-Phase (RP) methods often fail to provide adequate retention or enantiomeric resolution. This note details two optimized workflows:

-

Chiral Resolution Method: Utilizing a Macrocyclic Glycopeptide (Ristocetin A) stationary phase for direct enantiomeric separation.

-

Achiral Quantitation Method: A HILIC (Hydrophilic Interaction Liquid Chromatography) approach for high-throughput routine analysis.

Introduction & Physicochemical Profile[1][2][3][4]

D-β-Imidazole Lactic Acid (also known as D-3-(imidazole-4-yl)lactic acid) is an

The Analytical Challenge

Developing a robust method for D-BILA presents three distinct physicochemical hurdles:

-

Amphoteric Character: The molecule contains a basic imidazole nitrogen (

) and an acidic carboxyl group ( -

Lack of Chromophore: The imidazole ring absorbs weakly in the UV spectrum (maxima at ~210–220 nm), requiring high-purity solvents to minimize background noise.

-

Enantiomeric Specificity: Biological systems may produce specific enantiomers (L- vs D-). Distinguishing the D-isomer is critical for verifying bacterial origin or specific metabolic pathways, necessitating a chiral selector capable of recognizing the

-hydroxy chiral center.

Metabolic Pathway Context

D-BILA is not a primary intermediate of the standard mammalian histidine degradation (Hut pathway) but rather a side-product or bacterial metabolite.

Figure 1: Simplified metabolic pathway showing the divergence of Imidazole Lactic Acid enantiomers from Imidazole Pyruvate.

Method 1: Chiral Separation (Gold Standard)

Objective: To separate D-BILA from its L-enantiomer and quantify it in complex matrices.

Rationale: The Astec CHIROBIOTIC® R column (Ristocetin A bonded phase) is selected because Ristocetin A has a high affinity for

Chromatographic Conditions

| Parameter | Specification |

| Column | Astec CHIROBIOTIC® R (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate (pH 6.0) : Methanol (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Lower temperature often improves chiral resolution) |

| Detection | UV @ 210 nm (Reference: 360 nm) |

| Injection Vol. | 10 µL |

| Run Time | 15 minutes |

Protocol Justification

-

pH 6.0 Buffer: At this pH, the carboxylic acid is deprotonated (anionic) while the imidazole is partially protonated. This promotes ionic interaction with the Ristocetin ligand without causing strong repulsion.

-

Methanol: Alcohol-based organic modifiers generally provide better enantioselectivity on glycopeptide phases compared to Acetonitrile [2].

-

Detection: 210 nm captures the

transition of the imidazole ring.

Method 2: Achiral HILIC Quantitation (Routine)

Objective: High-throughput quantification when enantiomeric separation is not required. Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to RP-HPLC for polar imidazoles. A Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide) provides retention via a water-rich layer on the silica surface, allowing D-BILA to partition effectively.

Chromatographic Conditions

| Parameter | Specification |

| Column | ZIC-HILIC or TSKgel Amide-80 (15 cm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (in Water) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Gradient | Isocratic: 80% B / 20% A |

| Flow Rate | 0.3 mL/min |

| Detection | UV @ 210 nm or ESI-MS (Positive Mode, m/z 157.1) |

Protocol Justification

-

High Organic Content (80% ACN): Essential for HILIC retention. Decreasing ACN reduces retention time.

-

Ammonium Formate (pH 3.5): Protonates the imidazole ring (making it cationic), enhancing electrostatic interaction with the zwitterionic stationary phase and improving peak shape.

Experimental Workflow & Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components that absorb at 210 nm.

Figure 2: Sample preparation workflow emphasizing Strong Cation Exchange (SCX) for imidazole selectivity.

Step-by-Step Sample Prep Protocol (SCX SPE)

Since D-BILA contains a basic imidazole, Strong Cation Exchange (SCX) is the most selective cleanup method.

-

Conditioning: Wash SCX cartridge with 1 mL Methanol, then 1 mL Water.

-

Loading: Acidify sample supernatant (pH < 3) and load onto cartridge. The protonated imidazole binds to the SCX sorbent.

-

Washing: Wash with 1 mL 0.1% Formic Acid in Water (removes neutrals/acids). Wash with 1 mL Methanol (removes hydrophobic neutrals).

-

Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the imidazole, releasing it from the sorbent.

-

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and reproducible, perform the following System Suitability Tests (SST) before every batch.

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution ( | > 1.5 (between D- and L- isomers) | Lower flow rate or decrease temperature (Chiral method). |

| Tailing Factor ( | 0.8 – 1.2 | Adjust buffer pH; ensure column is fully equilibrated. |

| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; ensure sample is dissolved in mobile phase. |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | If UV sensitivity is low, switch to MS detection (SIM m/z 157). |

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Interaction between the imidazole nitrogen and residual silanols on the silica support.

-

Solution: Increase buffer concentration (e.g., to 25-30 mM) or lower pH slightly to ensure full protonation (HILIC) or control ionization state (Chiral).

-

-

Issue: Loss of Retention (HILIC).

-

Cause: "Phase collapse" or lack of water layer.

-

Solution: Ensure the sample diluent contains at least 50% organic solvent. Injecting a purely aqueous sample into HILIC disrupts the water layer at the head of the column.

-

-

Issue: Co-elution of Enantiomers.

-

Cause: Column aging or incorrect organic modifier.

-

Solution: On the CHIROBIOTIC R, the type of alcohol is critical. If Methanol fails, try Ethanol (often increases selectivity for

-hydroxy acids) [3].

-

References

-

Sigma-Aldrich (Supelco). Astec® CHIROBIOTIC® R Chiral HPLC Columns Product Guide. Retrieved from

-

Henry, H., et al. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography.[1][2] Retrieved from (Demonstrates utility of Chirobiotic R for lactic acid derivatives).

-

BenchChem. Analytical Techniques for the Determination of Imidazole Compounds. Retrieved from

Sources

Dissolution methods for D-b-imidazole lactic acid monohydrate in buffers

Application Note: Dissolution Strategies for D-β-Imidazole Lactic Acid Monohydrate

Executive Summary & Compound Profile

D-β-Imidazole lactic acid monohydrate (CAS: 1246814-96-9) is a critical histidine metabolite and pharmaceutical intermediate.[1][2][3][4] Its dissolution is frequently mismanaged due to a misunderstanding of its amphoteric nature and hydration state .[1][3][4]

Unlike simple salts, this compound possesses two ionizable groups with distinct pKa values: the imidazole nitrogen (pKa ≈ 6.0–7.[2][4]0) and the carboxylic acid (pKa ≈ 2.0–3.0).[2][3][4] This creates a "solubility valley" near neutral pH where the molecule exists as a zwitterion, significantly reducing its kinetic solubility in standard buffers like PBS.[4]

This guide provides a chemically grounded, field-proven methodology to ensure complete dissolution, stability, and accurate concentration dosing.[2][4]

Physicochemical Key Data

| Property | Value | Critical Implication |

| Molecular Weight | 174.16 g/mol (Monohydrate) | CRITICAL: You must account for the water of hydration.[1][5][3] The anhydrous MW is ~156.14 g/mol .[3][4] |

| pKa (Carboxyl) | ~2.5 (Acidic) | Deprotonated ( |

| pKa (Imidazole) | ~6.9 (Basic) | Protonated ( |

| Solubility Profile | pH-Dependent | High solubility at pH < 4 and pH > 8.[1][3][4] Lowest solubility at pH 6.0–7.[1][3][4]5. |

Strategic Dissolution Framework

The most common error is attempting to dissolve the powder directly into a neutral buffer (pH 7.4).[2][3][4] This often results in incomplete solvation, "floating" micro-particles, or long sonication times.[2][3][4]

The "pH-Shift" Strategy: To maximize solubility and speed, we utilize the compound's ionic extremes.[1][4] We initially dissolve the solid in a minimal volume of dilute acid or base (forcing a fully charged state) before diluting it into the final experimental buffer.[3][4]

Visualizing the Solubility Landscape

Figure 1: The ionization states of imidazole lactic acid.[1][2][3] Solubility is maximized at the extremes (Red/Green) and minimized in the neutral zwitterionic zone (Yellow).[2][3]

Protocol A: Preparation of High-Concentration Stock Solutions (Recommended)

Application: For preparing 10–100 mM stocks for storage or serial dilution.[1][3][4] Principle: Uses the "Acid-Shift" method to ensure rapid, complete solvation.

Materials

Step-by-Step Procedure

-

Gravimetric Correction: Calculate the mass required based on the monohydrate MW (174.16 g/mol ).

Example: To make 10 mL of a 50 mM stock:

[2][4] -

Primary Solubilization (The Acid Shift):

-

Buffer Dilution:

-

pH Adjustment & Final Volume:

-

Sterilization:

Protocol B: Direct Dissolution in Buffer (Low Concentration Only)

Application: For immediate use concentrations (< 1 mM) where pH adjustment is difficult.[1][3][4]

-

Warm the Buffer: Pre-heat your PBS or HEPES buffer to 37°C.

-

Add Powder: Add the calculated mass of D-β-Imidazole lactic acid monohydrate.

-

Sonication: Sonicate in a water bath for 10–15 minutes.

-

Verification: If the solution remains cloudy, you must switch to Protocol A. Do not attempt to filter a cloudy solution; you will remove the compound and alter the concentration.

Quality Control & Self-Validation

A dissolved compound is invisible.[3][4] How do you trust your solution?

Method 1: The "Tyndall Effect" Visual Check Shine a laser pointer (or bright focused LED) through the vial.[3][4]

-

Pass: The beam passes through cleanly with no scattering.[1][3][4]

-

Fail: You see a distinct beam path or "sparkles" (scattering). This indicates undissolved micro-crystals.[1][3][4]

Method 2: UV-Vis Spectrophotometry Imidazole derivatives have a characteristic absorbance profile.[1][3][4]

-

Sample: Dilute your stock 1:100 in buffer.

-

Scan: 200 nm – 300 nm.

-

Expectation: A peak should be observed in the UV region (typically 210–220 nm range for the imidazole ring).[3][4]

-

Note: If the absorbance is significantly lower than predicted by the molar extinction coefficient (approx

for imidazoles), precipitation has occurred.[1][2][3][4]

Workflow Logic Diagram

Figure 2: Decision tree for selecting the correct dissolution method based on concentration requirements.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 459122, Imidazolelactic acid. [Link][2][3][4]

-

Hofmann, K. Imidazole and Its Derivatives.[1][3][4] Interscience Publishers, Inc., New York.[2][4] (Classic text on Imidazole chemistry and amphoteric properties).[2][3][4] [Link][2][3][4]

-

Manocha, A., et al. Synthesis and Characterization of Imidazole Derivatives. (Discussion on pKa and solubility of imidazole rings). [Link] (General Reference for Imidazole Chemistry Context)

Sources

- 1. ChemTik Products [chemtik.com]

- 2. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Buy Online CAS Number 1246814-96-9 - TRC - D-Beta-Imidazole lactic Acid Monohydrate | LGC Standards [lgcstandards.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. food.r-biopharm.com [food.r-biopharm.com]

- 11. Showing Compound Imidazolelactic acid (FDB022962) - FooDB [foodb.ca]

- 12. vaia.com [vaia.com]

- 13. Making sure you're not a bot! [helda.helsinki.fi]

- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

Application Note: D-β-Imidazole Lactic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Abstract

The demand for enantiomerically pure compounds in pharmaceutical and materials science continues to grow, placing significant emphasis on the availability of versatile chiral building blocks.[1][] D-β-imidazole lactic acid, with its defined stereocenter and multiple reactive functional groups, presents itself as a valuable starting material for the synthesis of complex, high-value molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of D-β-imidazole lactic acid. We will explore its inherent chemical potential, provide detailed protocols for its functional group transformations, and present a logical workflow for its incorporation into advanced synthetic targets. The imidazole moiety is a well-established pharmacophore in medicinal chemistry, making this building block particularly relevant for drug discovery programs.[3][4]

Introduction: The Strategic Value of D-β-Imidazole Lactic Acid

D-β-Imidazole lactic acid, systematically named (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid, is a trifunctional chiral building block. Its value in organic synthesis is derived from the unique spatial and electronic arrangement of its three key features:

-

The (R)-Stereocenter: The hydroxyl group at the C2 position provides a fixed stereochemical anchor. This is crucial for diastereoselective reactions where the existing chirality of the starting material directs the formation of new stereocenters, a cornerstone of modern asymmetric synthesis.

-

The Imidazole Ring: This aromatic heterocycle is not merely a spectator. It is a key functional component found in numerous natural products and pharmaceuticals, including the amino acid histidine.[3] Its nitrogen atoms can act as nucleophiles, bases, or ligands for metal catalysts, and the ring itself can be further functionalized.

-

Orthogonal Functional Groups: The carboxylic acid and the secondary alcohol offer two distinct points for chemical modification. The difference in their reactivity allows for selective manipulation, enabling the stepwise construction of complex molecular architectures.

This combination makes D-β-imidazole lactic acid an ideal starting point for synthesizing chiral ligands, peptidomimetics, and intermediates for imidazole alkaloids.[5]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate | [6] |

| CAS Number | 1246814-96-9 (Monohydrate) | [5] |

| Molecular Formula | C₆H₁₀N₂O₄ (Monohydrate) | [5][6] |

| Molecular Weight | 174.16 g/mol (Monohydrate) | [5][6] |

| Appearance | Typically an off-white to brown solid | [7] |

Handling & Storage: D-β-imidazole lactic acid is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place. For prolonged storage, refrigeration is recommended.

Synthetic Potential and Strategic Considerations

The utility of a building block is defined by the selective transformations it can undergo. D-β-imidazole lactic acid offers multiple avenues for synthetic elaboration. The logical relationship between its functional groups and potential reactions is outlined below.

Caption: Synthetic pathways originating from the functional groups of D-β-imidazole lactic acid.

Application Protocol: Synthesis of a Chiral Diamino Alcohol Intermediate

To illustrate the practical application of D-β-imidazole lactic acid, we present a representative, multi-step synthesis of a novel chiral diamino alcohol. This target molecule is a valuable intermediate for constructing complex ligands or pharmacologically active agents.

Causality Behind Experimental Choices:

-

Protection: The carboxylic acid is the most acidic proton and most nucleophilic oxygen site (as carboxylate). It is protected first as a methyl ester to prevent it from interfering with subsequent reactions involving the hydroxyl group.

-

Activation: The hydroxyl group is a poor leaving group. It is converted to a tosylate, an excellent leaving group, to facilitate nucleophilic substitution. This step is critical for introducing the second nitrogen atom.

-

Substitution: Sodium azide is used as a robust nitrogen nucleophile for the Sₙ2 reaction. This choice allows for the clean introduction of a nitrogen atom that can be subsequently reduced to a primary amine.

-

Reduction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is chosen because it can simultaneously reduce both the azide and the ester functionalities to the desired primary amine and primary alcohol, respectively, in a single, efficient step.

Overall Synthetic Workflow

Caption: Step-wise workflow for the synthesis of a chiral diamino alcohol from D-β-imidazole lactic acid.

Protocol 1: Methyl Ester Protection of the Carboxylic Acid

Objective: To protect the carboxylic acid as a methyl ester to prevent its interference in subsequent steps.

Materials:

-

D-β-imidazole lactic acid monohydrate (1.0 eq)

-

Anhydrous Methanol (MeOH, ~0.2 M solution)

-

Thionyl chloride (SOCl₂, 1.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend D-β-imidazole lactic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor reaction completion by TLC (e.g., 10% MeOH in DCM).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

Expected Outcome: (R)-Methyl 2-hydroxy-3-(1H-imidazol-5-yl)propanoate as a viscous oil or low-melting solid. Purification can be achieved via column chromatography if necessary.

Protocol 2: Tosylation of the Secondary Alcohol

Objective: To activate the hydroxyl group as a tosylate for subsequent nucleophilic substitution.

Materials:

-

(R)-Methyl 2-hydroxy-3-(1H-imidazol-5-yl)propanoate (1.0 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) as solvent

-

p-Toluenesulfonyl chloride (TsCl, 1.5 eq)

-

Triethylamine (TEA, 2.0 eq, if using DCM)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst)

Procedure:

-

Dissolve the starting ester (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine (or DCM and TEA) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude tosylate.

Expected Outcome: (R)-Methyl 3-(1H-imidazol-5-yl)-2-(tosyloxy)propanoate. This product may be unstable and is often used directly in the next step after purification by flash chromatography.

Protocol 3: Sₙ2 Substitution with Sodium Azide

Objective: To displace the tosylate group with an azide nucleophile, introducing the second nitrogen atom with inversion of stereochemistry.

Materials:

-

Crude or purified tosylate from Protocol 2 (1.0 eq)

-

Sodium azide (NaN₃, 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the tosylate (1.0 eq) in anhydrous DMF in a flask under an argon atmosphere.

-

Add sodium azide (3.0 eq). Caution: Sodium azide is highly toxic. Handle with extreme care.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Outcome: (S)-Methyl 2-azido-3-(1H-imidazol-5-yl)propanoate. The inversion of stereochemistry from (R) to (S) is expected for an Sₙ2 mechanism. The product should be purified by column chromatography.

Protocol 4: Dual Reduction of Azide and Ester

Objective: To simultaneously reduce the azide to a primary amine and the methyl ester to a primary alcohol.

Materials:

-

(S)-Methyl 2-azido-3-(1H-imidazol-5-yl)propanoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄, 4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water, 15% NaOH solution, Water (for Fieser workup)

Procedure:

-

In a flame-dried, three-neck flask under argon, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the azide-ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: Vigorous gas evolution (H₂) may occur. Addition must be slow and controlled.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Cool the reaction back down to 0 °C.

-

Perform a Fieser workup by sequentially and very carefully adding: X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams).

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product.

Expected Outcome: The target molecule, (S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol, as a solid or thick oil. Further purification can be done by crystallization or chromatography.

Characterization and Data Interpretation

Each step of the synthesis requires rigorous analytical validation.

| Step | Product | Analytical Techniques | Expected Key Signals |

| 1 | Ester | ¹H NMR, ¹³C NMR, MS | Appearance of methyl singlet (~3.7 ppm) in ¹H NMR. M+1 peak in MS. |

| 2 | Tosylate | ¹H NMR, MS | Appearance of aromatic tosyl protons (~7.4-7.8 ppm) and methyl singlet (~2.4 ppm). |

| 3 | Azide | IR, ¹H NMR, MS | Strong, sharp azide stretch in IR (~2100 cm⁻¹). Disappearance of tosyl signals in ¹H NMR. |

| 4 | Diamino Alcohol | ¹H NMR, ¹³C NMR, MS, Chiral HPLC | Disappearance of azide stretch in IR. Appearance of broad amine/alcohol signals in ¹H NMR. Confirmation of enantiomeric purity (>95% ee) by Chiral HPLC. |

Conclusion

D-β-imidazole lactic acid is a powerful and versatile chiral building block. Its readily available stereocenter and orthogonally reactive functional groups provide a reliable foundation for complex synthetic endeavors. The protocols outlined in this note demonstrate a logical and efficient pathway to transform this simple starting material into a highly functionalized, enantiomerically pure intermediate suitable for applications in medicinal chemistry, catalysis, and materials science. By understanding the inherent reactivity and applying sound synthetic strategy, researchers can unlock the full potential of this valuable molecule.

References

-

G. W. Gribble, et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

D-b-Imidazole lactic Acid Monohydrate. PubChem. [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PubMed Central. [Link]

-

Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]

-

Imidazole. Organic Syntheses. [Link]

-

Asymmetric Synthesis of the Core of AMPTD, the Key Amino Acid of Microsclerodermins F-I. PubMed Central. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]

-

Synthesis of L and D-lactic acid. SINE2020. [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. [Link]

-

Efficient synthesis of an imidazole-substituted delta-amino acid by the integration of chiral technologies. PubMed. [Link]

-

Biosynthesis of D-lactic acid from lignocellulosic biomass. PubMed. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 5. D-β-Imidazolelactic Acid, Monohydrate | CAS 1246814-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. This compound | C6H10N2O4 | CID 55275928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-beta-Imidazole lactic acid | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for the Enzymatic Determination of D-β-Imidazole Lactic Acid

Introduction

D-β-imidazole lactic acid is a metabolite of histidine that can accumulate in certain physiological and pathological states.[1] Its concentration in biological fluids can be an indicator of metabolic dysregulation, particularly in conditions related to histidine metabolism. Accurate and sensitive quantification of D-β-imidazole lactic acid is crucial for researchers in metabolic diseases, drug development professionals targeting histidine metabolic pathways, and scientists studying microbial metabolism. This document provides a detailed protocol for the enzymatic determination of D-β-imidazole lactic acid, leveraging the specificity of imidazole-lactate-NADP+ oxidoreductase.

Scientific Principle

The enzymatic assay for D-β-imidazole lactic acid is based on the specific oxidation of D-β-imidazole lactate to imidazole-pyruvate, catalyzed by the enzyme imidazole-lactate-NADP+ oxidoreductase. This enzyme has been shown to be active in microorganisms such as Pseudomonas sp.[1] The reaction is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+), which is converted to its reduced form, NADPH.

The concentration of D-β-imidazole lactic acid in a sample is directly proportional to the increase in NADPH, which can be quantified by measuring the absorbance of light at 340 nm.[2] This spectrophotometric method provides a sensitive and specific means of measuring D-β-imidazole lactic acid concentration.

The enzymatic reaction is as follows:

D-β-imidazole lactic acid + NADP+ ---(Imidazole-lactate-NADP+ oxidoreductase)--> Imidazole-pyruvic acid + NADPH + H+

Visualization of the Assay Principle

Diagram 1: Enzymatic Reaction for D-β-imidazole Lactic Acid Detection

Caption: Enzymatic conversion of D-β-imidazole lactic acid to imidazole-pyruvic acid.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| D-β-Imidazole lactic Acid Monohydrate | Fisher Scientific | 30240491 |

| NADP+ Sodium Salt | Sigma-Aldrich | N0505 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Imidazole | Sigma-Aldrich | I2399 |

| Nickel-NTA Agarose | Qiagen | 30210 |

| Pseudomonas putida (ATCC 12633) | ATCC | 12633 |

| LB Broth | Fisher Scientific | BP1426 |

| IPTG (Isopropyl β-D-1-thiogalactopyranoside) | Sigma-Aldrich | I6758 |

| 96-well UV-transparent microplates | Corning | 3635 |

| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 |

Experimental Protocols

Part 1: Preparation of Imidazole-lactate-NADP+ oxidoreductase

As imidazole-lactate-NADP+ oxidoreductase is not readily commercially available, this protocol outlines its purification from a bacterial source. Pseudomonas species are known to possess this enzymatic activity.[1] The following is a general procedure for protein purification that can be adapted.

1.1. Bacterial Culture and Induction

-

Inoculate a starter culture of Pseudomonas putida in 10 mL of LB broth and grow overnight at 30°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture for 4-6 hours at 30°C.

1.2. Cell Lysis and Protein Extraction

-

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

1.3. Affinity Chromatography Purification This protocol assumes the enzyme has been recombinantly expressed with a His-tag. If not, other chromatography methods like ion exchange and size exclusion would be necessary.

-

Equilibrate a Nickel-NTA agarose column with lysis buffer.

-

Load the supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 40 mM imidazole).[2]

-

Elute the enzyme with elution buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 250 mM imidazole).

-

Collect fractions and measure protein concentration using a Bradford assay.

-

Analyze fractions by SDS-PAGE to determine purity.

-

Pool fractions containing the purified enzyme and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol) for storage at -20°C.

Part 2: Enzymatic Assay Protocol

2.1. Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

NADP+ Stock Solution: 10 mM in deionized water. Store at -20°C.

-

D-β-imidazole lactic acid Standard Stock Solution: 10 mM in deionized water. Store at -20°C.

-

Enzyme Solution: Dilute the purified imidazole-lactate-NADP+ oxidoreductase in assay buffer to a working concentration (to be determined empirically).

2.2. Standard Curve Preparation

-

Prepare a series of dilutions of the D-β-imidazole lactic acid standard stock solution in assay buffer to create standards with concentrations ranging from 0 to 1 mM.

2.3. Assay Procedure

-

Set up the reactions in a 96-well UV-transparent microplate.

-

To each well, add the following in order:

-

150 µL of Assay Buffer

-

20 µL of sample or standard

-

20 µL of 10 mM NADP+ solution

-

-

Mix the contents of the wells by gentle shaking.

-

Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

-

Immediately measure the absorbance at 340 nm at time zero (A_initial).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 340 nm again (A_final).

2.4. Data Analysis

-

Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.

-

Subtract the ΔA of the blank (0 mM standard) from the ΔA of all other wells.

-

Plot the corrected ΔA values for the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of D-β-imidazole lactic acid in the unknown samples by interpolating their corrected ΔA values on the standard curve.

Diagram 2: Experimental Workflow

Caption: Workflow for the enzymatic assay of D-β-imidazole lactic acid.

Quantitative Data Summary

| Parameter | Value |

| Wavelength | 340 nm |